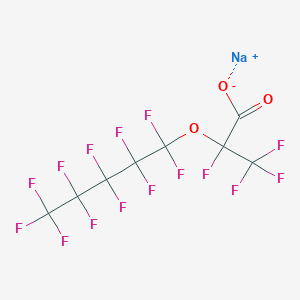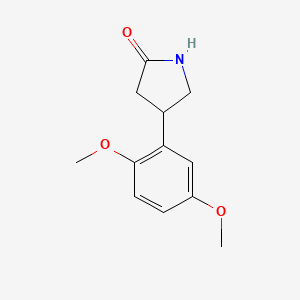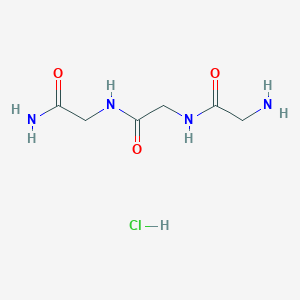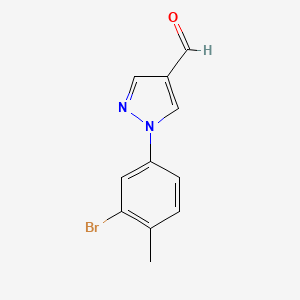
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid (2,6-DCDDFA) is a small molecule compound that has gained attention in the scientific community due to its potential applications in a variety of fields. It has been studied for its ability to act as an inhibitor of several enzymes, as well as its potential role in drug delivery. This compound has also been studied for its potential to act as an anti-cancer agent.
科学的研究の応用
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been studied for its potential applications in a variety of fields. It has been studied for its ability to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), glycogen synthase kinase-3 (GSK-3), and phosphodiesterase-4 (PDE-4). It has also been studied for its potential role in drug delivery, as it has been shown to be capable of carrying drugs into cells. 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has also been studied for its potential to act as an anti-cancer agent, as it has been shown to inhibit the growth of several types of cancer cells.
作用機序
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), glycogen synthase kinase-3 (GSK-3), and phosphodiesterase-4 (PDE-4). It is believed to act by binding to the active sites of these enzymes, thus preventing them from carrying out their normal functions. In addition, 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been shown to be capable of carrying drugs into cells, which may be due to its ability to interact with cell membranes.
Biochemical and Physiological Effects
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been shown to inhibit the growth of several types of cancer cells, including prostate, breast, and ovarian cancer cells. It has also been shown to reduce inflammation and pain in animal models. In addition, 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been shown to have anti-bacterial and anti-viral properties.
実験室実験の利点と制限
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid is a relatively small molecule, which makes it ideal for use in laboratory experiments. It is also relatively easy to synthesize and can be purified using recrystallization. However, it is important to note that 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid is not approved for human use and should only be used in laboratory experiments.
将来の方向性
There are a number of potential future directions for research involving 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid. These include further studies on its potential as an anti-cancer agent, as well as its potential to act as a drug delivery system. Additionally, further research could be conducted on its mechanism of action and its ability to interact with cell membranes. Additionally, more research could be conducted on its potential applications in other fields, such as agriculture and food production. Finally, further research could be conducted on its potential side effects, as well as its potential for toxicity.
合成法
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid is synthesized through a reaction between 2,6-dichloro-3,5-difluorophenylacetic acid and trifluoromethanesulfonic acid, which is catalyzed by a tertiary amine. The reaction is conducted in an organic solvent, such as dimethylformamide (DMF). The reaction results in the formation of a trifluoromethylphenylacetic acid, which is then purified by recrystallization. The resulting compound is a white solid that is soluble in water and organic solvents.
特性
IUPAC Name |
2-[2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F5O2/c10-5-2(1-3(17)18)6(11)8(13)4(7(5)12)9(14,15)16/h1H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNIQFLIFNGDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)F)C(F)(F)F)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine](/img/structure/B6358888.png)

![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)



![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)



